![molecular formula C14H8N2O5 B5695819 5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione CAS No. 284462-38-0](/img/structure/B5695819.png)
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, commonly known as NPID, is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields. NPID is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.24 g/mol.
Scientific Research Applications
NPID has been found to have potential applications in various fields such as organic electronics, photoresponsive materials, and medicinal chemistry. In organic electronics, NPID has been used as a building block for the synthesis of novel semiconducting materials. In photoresponsive materials, NPID has been used as a chromophore for the development of photochromic compounds. In medicinal chemistry, NPID has been found to exhibit anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of NPID is not fully understood. However, it has been proposed that NPID may act by inhibiting certain enzymes or signaling pathways in cells. NPID has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. NPID has also been found to inhibit the replication of certain viruses by interfering with viral entry or replication.
Biochemical and Physiological Effects:
NPID has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that NPID can inhibit the activity of enzymes such as topoisomerase II and protein kinase C. NPID has also been found to induce oxidative stress in cells, which may contribute to its anticancer activity. In vivo studies have shown that NPID can reduce inflammation and improve glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
NPID has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high melting point and good solubility in organic solvents. However, NPID is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of NPID is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on NPID. One area of interest is the development of NPID-based materials for use in organic electronics and photoresponsive materials. Another area of interest is the investigation of the anticancer and antiviral activities of NPID and its derivatives. Further studies are also needed to elucidate the mechanism of action of NPID and to identify its molecular targets.
properties
IUPAC Name |
5-(4-nitrophenoxy)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13-11-6-5-10(7-12(11)14(18)15-13)21-9-3-1-8(2-4-9)16(19)20/h1-7H,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYSZMYKSGLGCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252674 | |
Record name | 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
284462-38-0 | |
Record name | 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284462-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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